(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant potential in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a fluorophenyl group, and a hydroxypropanoic acid backbone. Its unique structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmaceutical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and tert-butyl carbamate under basic conditions.
Hydroxypropanoic Acid Formation: The intermediate is then subjected to a series of reactions, including reduction and hydrolysis, to form the hydroxypropanoic acid backbone.
Final Product: The final step involves the protection of the amino group with a Boc group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the hydroxypropanoic acid backbone can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-amino-3-(2-fluorophenyl)-2-hydroxypropanoic acid: Lacks the Boc protection, making it more reactive.
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-hydroxypropanoic acid: Similar structure but with a different fluorophenyl substitution pattern.
Uniqueness
(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-hydroxypropanoic acid is unique due to its specific stereochemistry and the presence of both a Boc-protected amino group and a fluorophenyl group. This combination of features makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-6-4-5-7-9(8)15/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVAGMJRKFOTGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1F)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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